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Compound Name: Halofuginone hydrobromide

Cat. No.: B102114

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halofuginone hydrobromide is the hydrobromide salt of Halofuginone, a quinazolinone
alkaloid derived from the plant Dichroa febrifuga.[1] This compound has garnered significant
interest in the scientific community for its diverse biological activities, including antifibrotic,
antiprotozoal, and potential antineoplastic properties.[1] It is a potent inhibitor of prolyl-tRNA
synthetase, which underpins many of its therapeutic effects.[2] This technical guide provides an
in-depth overview of the chemical properties, structure, and key biological mechanisms of
Halofuginone hydrobromide, intended to serve as a comprehensive resource for researchers
and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Halofuginone hydrobromide is
presented in the tables below. This data is essential for its handling, formulation, and analysis
in a research setting.

Table 2.1: General Chemical Information
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Property Value Reference(s)
7-bromo-6-chloro-3-[3-

2R,3S)-3-hydroxypiperidin-2-

IUPAC Name K »-3-hy .yp P ) [1]
yl]-2-oxopropyl]quinazolin-4-
one;hydrobromide
Halofuginone HBr, Stenorol,

Synonyms ) [11[3]
Tempostatin

CAS Number 64924-67-0 [4][5][6]

Molecular Formula C16H18Br2CINsOs3 [1114]

Molecular Weight 495.59 g/mol [415116]

Appearance White to off-white solid/powder  [7][8]

Table 2.2: S | and Identification [

Property

Value

Reference(s)

Canonical SMILES

C1C--INVALID-LINK--
CC(=0)CN2C=NC3=CC(=C(C
=C3C2=0)Cl\Br'>C@@HO.Br

[1]

SJUWEPZBTXEUMU-

InChl Key [1]
LIOBNPLQSA-N
InChl=1S/C16H17BrCIN303.B
rH/c17-11-6-13-10(5-
12(11)18)16(24)21(8-20-13)7-

. (11)18)16(24)21( ) 1]

9(22)4-14-15(23)2-1-3-19-
14;/h5-6,8,14-15,19,23H,1-
4,7H2;1H/t14-,15+;/m1./s1

Table 2.3: Physicochemical and Handling Data
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Property Value Reference(s)
Melting Point 247 °C [3114]
B Soluble to 100 mM in DMSO.
Solubility ) [51[9][10]
Soluble to 2 mg/mL in Water.
N Store at -20°C. Keep under an
Storage Conditions ) ] ) [4105119]
inert gas like Nitrogen.
Purity 298% (HPLC) [5]1[9]
Property Value Reference(s)
Crystal System Monoclinic [11]
Space Group P21 [11][12]
a=28.87398(13) A, b =
_ 14.25711(20) A, c =
Lattice Parameters [11][12]
15.0153(3) A, B = 91.6867(15)
Volume 1898.87(4) A3 [11][12]
Z Value 4 [11][12]

Molecular Structure and Synthesis

Halofuginone is a halogenated derivative of febrifugine.[2] The hydrobromide salt form

enhances its stability and solubility for experimental use. The core structure consists of a

quinazolinone ring system linked to a piperidine moiety. The stereochemistry of the piperidine

ring is crucial for its biological activity.

Figure 1: Relationship between Halofuginone's structural components and its activity.

Experimental Protocols
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Quantification by High-Performance Liquid
Chromatography (HPLC)

A common method for the quantification of Halofuginone hydrobromide in biological matrices
involves reversed-phase HPLC with UV detection.[7][13][14]

Methodology:
o Sample Preparation (from tissue):

o Homogenize tissue samples. For protein-rich tissues, enzymatic digestion (e.g., with
trypsin) is performed to release the analyte.[11][13][14]

o Perform a liquid-liquid extraction. Halofuginone as a free base is extracted from the
agueous phase into an organic solvent like ethyl acetate or isopropanol under basic
conditions.[7][13][14]

o The organic extract is then evaporated to dryness and the residue is reconstituted in the
mobile phase for injection into the HPLC system.[11][14]

o Chromatographic Conditions:
o Column: A reversed-phase C18 column is typically used.[7][13]

o Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic
solvent like acetonitrile is common.[7][14] A gradient elution may be employed, starting
with a higher aqueous composition and linearly increasing the organic phase.[13][14]

o Detection: UV detection is performed at a wavelength of 243 nm.[7][11]

o Quantification: A calibration curve is generated using standards of known concentrations
to quantify the amount of Halofuginone in the sample.
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Figure 2: General workflow for HPLC-based quantification of Halofuginone.

Structural Elucidation by X-ray Crystallography

The precise three-dimensional structure of Halofuginone hydrobromide has been determined
using X-ray crystallography.[11][12]

Methodology:

« Crystal Growth: High-quality single crystals of Halofuginone hydrobromide are grown from
a suitable solvent system. For powder diffraction, a commercial reagent can be used directly.
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[3]

o Data Collection:

o The crystalline sample is mounted on a goniometer and exposed to a monochromatic
beam of X-rays, often from a synchrotron source for higher resolution.[3]

o As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in
the crystal lattice, producing a diffraction pattern of spots of varying intensities.[15] This

pattern is recorded by a detector.[15]
e Structure Solution and Refinement:

o The positions and intensities of the diffraction spots are used to calculate an electron
density map of the crystal.

o From this map, the positions of the individual atoms are determined, and a model of the

molecule is built.

o This model is then refined against the experimental data to obtain the final, high-resolution

crystal structure.[15]

Mechanism of Action and Signaling Pathways

Halofuginone exerts its biological effects through multiple mechanisms, primarily by inhibiting
prolyl-tRNA synthetase and modulating the TGF-[3 signaling pathway.

Inhibition of Prolyl-tRNA Synthetase and Activation of
the Amino Acid Response (AAR) Pathway
The primary molecular target of Halofuginone is glutamyl-prolyl-tRNA synthetase (EPRS).[2]

[10][16]

o Mechanism: Halofuginone acts as a competitive inhibitor of prolyl-tRNA synthetase (ProRS),
binding to the active site in an ATP-dependent manner.[10][17] This prevents the charging of
tRNA with proline.
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o Downstream Effect: The accumulation of uncharged tRNA mimics a state of amino acid
starvation, which activates the Amino Acid Response (AAR) pathway.[2][16][18] A key sensor
in this pathway is the kinase GCN2 (General Control Nondepressible 2), which becomes
activated and phosphorylates the eukaryotic initiation factor 2a (elF2a).[18] This leads to a
general repression of protein synthesis while selectively upregulating the translation of
certain stress-response genes.[19]

e Therapeutic Relevance: The inhibition of Th17 cell differentiation, a key driver of autoimmune
inflammation, is a direct consequence of AAR activation by Halofuginone.[2][16]

Halofuginone tRNA(Pro)
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Activates

GCN2 Kinase

Phosphorylates

Global Translation
Repression

Inhibition of
Th17 Differentiation

Click to download full resolution via product page

Figure 3: Halofuginone's inhibition of ProRS and activation of the AAR pathway.

Modulation of TGF-B Signaling and Inhibition of Fibrosis
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Halofuginone is a well-documented inhibitor of the Transforming Growth Factor-beta (TGF-[3)
signaling pathway, which is central to its antifibrotic effects.[1][5][9]

e Mechanism: Halofuginone inhibits the phosphorylation of Smad2 and Smad3, key
downstream effectors in the TGF-[3 pathway.[5] This is achieved, in part, by elevating the
expression of the inhibitory Smad7 and decreasing the levels of the TGF-[3 type Il receptor

(TBRIN.[5][6]

o Downstream Effect: By blocking Smad2/3 phosphorylation, Halofuginone prevents their
translocation to the nucleus and subsequent activation of target genes, most notably
collagen type 1.[20] This leads to a marked reduction in extracellular matrix deposition, a
hallmark of fibrosis.

o Therapeutic Relevance: This mechanism makes Halofuginone a promising candidate for
treating fibrotic diseases and conditions where TGF-[3 is overactive, such as in certain
cancers and radiation-induced fibrosis.[5][9]

Inhibition of Matrix Metalloproteinase-2 (MMP-2)

Halofuginone also exhibits anti-angiogenic and anti-metastatic properties, partly through its
inhibition of Matrix Metalloproteinase-2 (MMP-2) expression.[1][4][14]

e Mechanism: The inhibition of MMP-2 expression by Halofuginone is mediated by the
upregulation of the transcription factor Early Growth Response 1 (Egr-1).[4] Egr-1, in turn,
binds to the MMP-2 promoter and represses its activity.[4]

o Downstream Effect: Reduced MMP-2 levels impair the degradation of the extracellular
matrix, which is a critical step for tumor cell invasion, metastasis, and angiogenesis.[1][2]

o Therapeutic Relevance: This activity contributes to the potential of Halofuginone as an
anticancer agent, particularly in preventing tumor progression and spread.

Conclusion

Halofuginone hydrobromide is a molecule with a well-defined chemical structure and a
multifaceted mechanism of action. Its ability to potently inhibit prolyl-tRNA synthetase and
modulate critical signaling pathways like TGF-3 makes it a valuable tool for basic research and
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a promising therapeutic candidate. This guide provides foundational technical information to
support further investigation and development of this compelling compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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